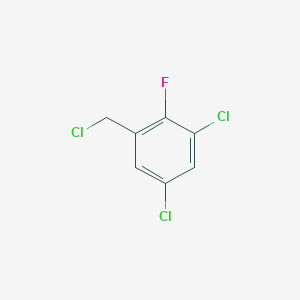

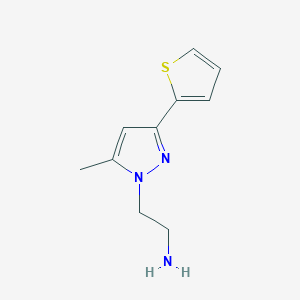

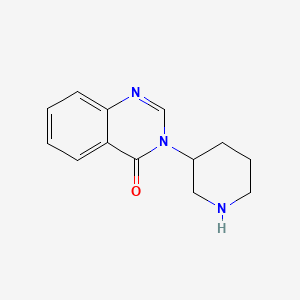

![molecular formula C8H7N3O3 B1530773 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1339175-86-8](/img/structure/B1530773.png)

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid

Vue d'ensemble

Description

“6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid” is a chemical compound with the molecular weight of 193.16 . Its IUPAC name is 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid .

Synthesis Analysis

The synthesis of pyridazines, which are related to the compound , has been studied extensively. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3/c1-14-7-3-2-6-9-5(8(12)13)4-11(6)10-7/h2-4H,1H3,(H,12,13) .Chemical Reactions Analysis

The chemical reactions involving pyridazines have been explored in various studies. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . These 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .The storage temperature and physical form of the compound are not specified in the search results .

Applications De Recherche Scientifique

Pyridazine and its derivatives, including “6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid”, are important compounds in nitrogen-containing heterocyclic compounds due to their various reported pharmacological activities . These activities include antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, antiviral, nephrotropic, antiinflammatory, anti-viral, anticancer, anti-aggregative, anti-epileptic .

These compounds also serve as building blocks in the structure of many chemical constituents of natural compounds phytopharmaceuticals such as cinnolines, phthalazines . They are attracting the interest of researchers and medicinal chemists due to their privileged structure which can bear substitution/functionalization easily .

The aim of the comprehensive study on synthesis and biological activities of Pyridazine Derivatives is to encourage more studies on the synthesis of pyridazine derivatives which in future will play a vital role for drug discovery .

Pyridazine and its derivatives, including “6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid”, are important compounds in nitrogen-containing heterocyclic compounds due to their various reported pharmacological activities . These activities include antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, antiviral, nephrotropic, antiinflammatory, anti-viral, anticancer, anti-aggregative, anti-epileptic .

These compounds also serve as building blocks in the structure of many chemical constituents of natural compounds phytopharmaceuticals such as cinnolines, phthalazines . They are attracting the interest of researchers and medicinal chemists due to their privileged structure which can bear substitution/functionalization easily .

The aim of the comprehensive study on synthesis and biological activities of Pyridazine Derivatives is to encourage more studies on the synthesis of pyridazine derivatives which in future will play a vital role for drug discovery .

Pyridazine and its derivatives, including “6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid”, are important compounds in nitrogen-containing heterocyclic compounds due to their various reported pharmacological activities . These activities include antibacterial, muscle relaxant, anti-depressant, antidiabetic, anti-hypertensive, analgesic, anti-tumor, antiviral, nephrotropic, antiinflammatory, anti-viral, anticancer, anti-aggregative, anti-epileptic .

These compounds also serve as building blocks in the structure of many chemical constituents of natural compounds phytopharmaceuticals such as cinnolines, phthalazines . They are attracting the interest of researchers and medicinal chemists due to their privileged structure which can bear substitution/functionalization easily .

The aim of the comprehensive study on synthesis and biological activities of Pyridazine Derivatives is to encourage more studies on the synthesis of pyridazine derivatives which in future will play a vital role for drug discovery .

Safety And Hazards

The compound is associated with certain hazards. It has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of water (P302 + P352) if on skin .

Propriétés

IUPAC Name |

6-methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-2-6-9-4-5(8(12)13)11(6)10-7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKIBBUGQQMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C(=NC=C2C(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

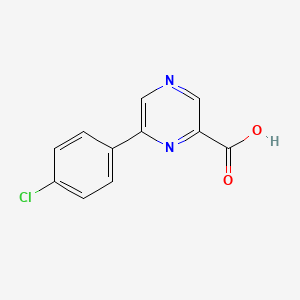

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

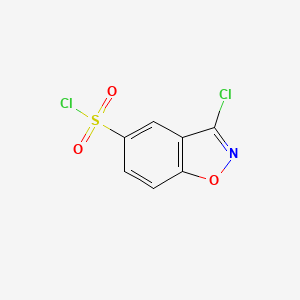

![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)

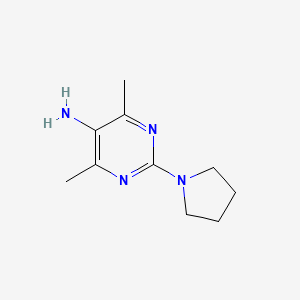

![Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B1530709.png)

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)

![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)